molecular formula C7H4BrFINO B2944246 3-Bromo-2-fluoro-6-iodobenzamide CAS No. 217816-60-9

3-Bromo-2-fluoro-6-iodobenzamide

Cat. No.: B2944246
CAS No.: 217816-60-9
M. Wt: 343.922
InChI Key: OCVCKYMZLWKZMC-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-iodobenzamide is an organic compound with the molecular formula C7H4BrFINO and a molecular weight of 343.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzamide core, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 3-Bromo-2-fluoro-6-iodobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The process involves the reaction of 3-bromo-2-fluoro-6-iodobenzonitrile with trichloro-1,3,5-triazine in the presence of N,N-dimethylformamide . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

3-Bromo-2-fluoro-6-iodobenzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-2-fluoro-6-iodobenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and mechanisms due to its unique chemical properties.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

3-Bromo-2-fluoro-6-iodobenzamide can be compared with other halogenated benzamides, such as:

  • 3-Bromo-2,6-difluorobenzamide
  • 3-Bromo-2-fluoro-6-chlorobenzamide
  • 3-Bromo-2-fluoro-6-methylbenzamide

These compounds share similar structural features but differ in their halogen or substituent groups, which can significantly impact their chemical reactivity and applications. The unique combination of bromine, fluorine, and iodine in this compound makes it particularly valuable for specific research and industrial purposes .

Properties

IUPAC Name

3-bromo-2-fluoro-6-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFINO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVCKYMZLWKZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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